molecular formula C11H14F2N2 B2898496 2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine CAS No. 1893260-14-4

2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine

Cat. No.: B2898496
CAS No.: 1893260-14-4
M. Wt: 212.244
InChI Key: QVDLWMIPKMKBPP-UHFFFAOYSA-N
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Description

2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine typically involves the reaction of 4,4-difluoropiperidine with a pyridine derivative. One common method includes the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is stirred at room temperature for several hours, followed by extraction and purification steps .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial-grade solvents and reagents, as well as more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine or pyridine rings.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as hydroxyl or amino groups.

Scientific Research Applications

2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine involves its interaction with molecular targets in biological systems. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine: A simpler compound with similar structural features but lacking the pyridine ring.

    2-((4-Fluoropiperidin-1-yl)methyl)pyridine: A related compound with only one fluorine atom on the piperidine ring.

Uniqueness

2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it particularly useful in applications requiring specific interactions with biological targets or enhanced stability under certain conditions .

Properties

IUPAC Name

2-[(4,4-difluoropiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)4-7-15(8-5-11)9-10-3-1-2-6-14-10/h1-3,6H,4-5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDLWMIPKMKBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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